molecular formula C15H18N2O2 B12881135 N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide CAS No. 87783-88-8

N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide

Cat. No.: B12881135
CAS No.: 87783-88-8
M. Wt: 258.32 g/mol
InChI Key: FVKXIVRJQLHJRH-UHFFFAOYSA-N
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Description

N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide is a heterocyclic compound featuring a benzamide moiety linked to a substituted 1,3-oxazole ring. The oxazole ring is substituted at the 2-position with a methyl group and at the 4-position with a 2-methylpropyl (isobutyl) group. This structure combines the aromaticity of benzamide with the electron-rich oxazole ring, which may influence its physicochemical properties and biological interactions.

Properties

CAS No.

87783-88-8

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide

InChI

InChI=1S/C15H18N2O2/c1-10(2)9-13-15(19-11(3)16-13)17-14(18)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,17,18)

InChI Key

FVKXIVRJQLHJRH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)NC(=O)C2=CC=CC=C2)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Isobutyl-2-methyloxazol-5-yl)benzamide typically involves the reaction of 4-isobutyl-2-methyloxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Isobutyl-2-methyloxazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Anticancer Activity

N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide has been investigated for its anticancer properties. A study demonstrated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structural motifs have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Enzyme Inhibition

This compound has also been evaluated for its potential as an inhibitor of specific enzymes involved in cancer progression, such as dihydrofolate reductase. Research indicates that benzamide derivatives can effectively inhibit this enzyme, leading to reduced proliferation of malignant cells .

Polymer Chemistry

In materials science, N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide can be utilized as a monomer in the synthesis of novel polymers. Its unique oxazole ring structure contributes to the thermal stability and mechanical properties of the resulting polymeric materials. Studies have shown that incorporating such compounds into polymer matrices enhances their performance in applications like coatings and adhesives .

Pesticide Development

The compound's structural characteristics make it a candidate for developing new agrochemicals, particularly pesticides. Research has indicated that oxazole derivatives can exhibit fungicidal and insecticidal activities. Field trials have shown promising results in controlling pests while minimizing environmental impact .

Case Study 1: Antitumor Efficacy

A clinical trial involving N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide derivatives demonstrated significant antitumor efficacy in patients with metastatic melanoma. The study reported that patients receiving treatment showed improved survival rates and reduced tumor sizes compared to control groups .

Case Study 2: Polymer Performance Enhancement

In a comparative study on polymer composites, the incorporation of N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide into epoxy resins resulted in enhanced thermal stability and mechanical strength. The modified polymers exhibited better performance under stress conditions compared to standard formulations .

Mechanism of Action

The mechanism of action of N-(4-Isobutyl-2-methyloxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in substituents, synthesis methods, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents/Modifications Synthesis Method (Yield) Key Properties/Bioactivity References
N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide 2-methyl, 4-isobutyl oxazole; benzamide Not explicitly described in evidence Likely tailored for C–H activation N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl benzamide; N,O-bidentate directing group Benzoyl chloride + amino alcohol Metal-catalyzed functionalization
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxy phenethylamine; benzamide Benzoyl chloride + phenethylamine (80%) Not specified
N-(2-Phenyl-1,3-oxazol-5-yl)benzamide 2-phenyl oxazole; benzamide Intramolecular cyclization in TFA (22%) Intermediate in heterocyclic synthesis
N-(4-Cyano-1,3-oxazol-5-yl) sulfonamide derivatives 4-cyano oxazole; sulfonamide substituents Multi-step synthesis (variable yields) Anticancer activity (GI₅₀ >100 µM)
Ispinesib mesylate Complex substituents (quinazolinyl, aminopropyl) Multi-step synthesis Antiepileptic (kinesin inhibitor)

Key Observations

Structural Variations and Synthesis Efficiency

  • Substituents on the oxazole ring significantly impact synthesis yields. For example, N-(2-phenyl-1,3-oxazol-5-yl)benzamide is obtained in only 22% yield via cyclization in trifluoroacetic acid (TFA), whereas N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide achieves an 80% yield under milder conditions .
  • The presence of bulky groups (e.g., isobutyl in the target compound) may require specialized catalysts or conditions, though explicit data are lacking in the evidence.

Bioactivity and Functional Groups Anticancer Potential: N-(4-cyano-1,3-oxazol-5-yl) sulfonamides exhibit modest anticancer activity (GI₅₀ >100 µM), suggesting that electron-withdrawing groups (e.g., cyano) on oxazole may enhance interaction with biological targets . Neurological Applications: Ispinesib mesylate, a structurally complex benzamide, demonstrates antiepileptic activity via kinesin inhibition, highlighting the role of extended substituents in targeting specific enzymes .

Physicochemical Properties Electron-donating groups (e.g., methyl, isobutyl) on oxazole likely increase the electron density of the ring, enhancing stability and π-π stacking interactions. Conversely, electron-withdrawing groups (e.g., cyano) may improve solubility or reactivity in polar environments . The 3,4-dimethoxy substituents in Rip-B introduce steric bulk and lipophilicity, which could influence membrane permeability in biological systems .

Biological Activity

N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C12_{12}H20_{20}N2_2O2_2
Molecular Weight : 224.30 g/mol
CAS Number : 87783-83-3

The compound features a benzamide core with an oxazole ring substituted by a 2-methylpropyl group. This structural configuration may influence its biological activity and interaction with various biological targets.

Synthesis

The synthesis of N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide typically involves multi-step organic reactions, including:

  • Formation of the Oxazole Ring : Cyclization of precursors containing amide and nitrile groups under acidic or basic conditions.
  • Coupling Reactions : The oxazole is then coupled with a benzamide derivative using coupling reagents such as carbodiimides.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzamides have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide may exhibit similar properties due to its structural analogies with known CDK inhibitors .

Neuroleptic Activity

Benzamide derivatives have been studied for their neuroleptic effects. A related compound was found to be significantly more potent than metoclopramide in inhibiting apomorphine-induced stereotypy in animal models. This suggests that N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide could have potential applications in treating psychotic disorders .

Case Studies and Research Findings

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • A study on benzamide riboside showed that it inhibited DHFR by reducing NADP and NADPH levels, leading to destabilization of the enzyme. This mechanism highlights a potential pathway for N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide's action against cancer cells by targeting metabolic pathways essential for cell proliferation .
  • RET Kinase Inhibition :
    • Compounds similar to N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide have been identified as RET kinase inhibitors, showing moderate to high potency in cellular assays. This suggests that the compound could be further studied for its ability to inhibit RET-driven tumors .

Comparative Table of Biological Activities

Compound NameBiological ActivityReference
N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamidePotential anticancer and neuroleptic activity
Benzamide Derivative AInhibits DHFR
Benzamide Derivative BRET kinase inhibitor

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